METHYL 4-(2-METHYLPENTANAMIDO)BENZOATE
Overview
Description
Methyl 4-(2-methylpentanamido)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by a benzene ring connected to an ester functional group and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-methylpentanamido)benzoate typically involves the esterification of 4-(2-methylpentanamido)benzoic acid with methanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture to ensure complete esterification.
Another method involves the use of diazomethane, where 4-(2-methylpentanamido)benzoic acid reacts with diazomethane in an ether solution to produce the ester. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. The use of strong acid catalysts, such as sulfuric acid, is common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methylpentanamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: 4-(2-methylpentanamido)benzoic acid.
Reduction: 4-(2-methylpentanamido)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-(2-methylpentanamido)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to form complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-methylpentanamido)benzoate involves its interaction with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzene ring can undergo electrophilic substitution, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, lacking the amide group.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester with a propyl group.
Uniqueness
Methyl 4-(2-methylpentanamido)benzoate is unique due to the presence of both an ester and an amide group, which confer distinct chemical and physical properties. This dual functionality allows for a wider range of chemical reactions and applications compared to simpler esters like methyl benzoate.
Properties
IUPAC Name |
methyl 4-(2-methylpentanoylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-5-10(2)13(16)15-12-8-6-11(7-9-12)14(17)18-3/h6-10H,4-5H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMBDJKRBLOGKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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